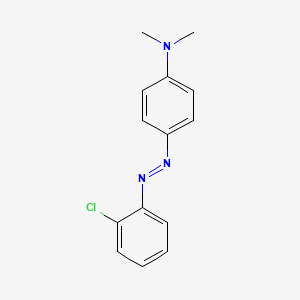

2'-Chloro-4-dimethylaminoazobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(2-chlorophenyl)diazenyl]-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3/c1-18(2)12-9-7-11(8-10-12)16-17-14-6-4-3-5-13(14)15/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTUMSFTJSYZOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101037485 | |

| Record name | 4-[(2-Chlorophenyl)diazenyl]-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101037485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3010-47-7 | |

| Record name | 4-[2-(2-Chlorophenyl)diazenyl]-N,N-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3010-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline, N,N-dimethyl-p-((o-chlorophenyl)azo)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003010477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(2-Chlorophenyl)diazenyl]-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101037485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2'-Chloro-4-dimethylaminoazobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Chloro-4-dimethylaminoazobenzene is a synthetic organic compound belonging to the diverse family of azo dyes. Characterized by the presence of an azo group (-N=N-) connecting two substituted benzene rings, this molecule holds significant interest for various scientific applications, ranging from its use as a chemical intermediate to its potential role in the development of novel research tools. The strategic placement of a chloro group on the 2'-position and a dimethylamino group at the 4-position of the azobenzene core imparts specific chemical and physical properties that influence its reactivity, spectral characteristics, and biological activity.

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis and purification, and a discussion of its known and potential applications, particularly in the context of modern chemical biology and drug development. Emphasis is placed on the underlying principles and practical considerations for researchers working with this compound.

Part 1: Core Chemical and Physical Properties

The fundamental properties of a compound are critical for its effective application in research and development. This section outlines the key identifiers and physicochemical characteristics of this compound.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 3010-47-7[1][2][3][4] |

| Molecular Formula | C₁₄H₁₄ClN₃[3] |

| Molecular Weight | 259.74 g/mol |

Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Orange to amber to dark red powder/crystal | [1] |

| Melting Point | 108.0 to 112.0 °C | [1] |

| Purity | >98.0% (as determined by HPLC) | [1] |

| Solubility | While specific data for this compound is limited, similar azo dyes are generally soluble in organic solvents such as ethanol, methanol, and DMSO, and insoluble in water.[5][6] | N/A |

Part 2: Synthesis and Purification

The synthesis of this compound is typically achieved through a classic two-step diazotization and azo coupling reaction. This process involves the conversion of an aromatic amine to a diazonium salt, which then acts as an electrophile in a substitution reaction with an electron-rich coupling agent.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol is a representative example based on established methods for azo dye synthesis.[5][7][8][9] Researchers should optimize conditions as needed.

Step 1: Diazotization of 2-Chloroaniline

-

In a 250 mL beaker, dissolve 2-chloroaniline (1.0 equivalent) in a mixture of concentrated hydrochloric acid (2.5-3.0 equivalents) and water.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring. Maintaining this low temperature is crucial to prevent the decomposition of the diazonium salt.[7]

-

In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 equivalents) in a minimal amount of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold 2-chloroaniline solution. Ensure the temperature remains below 5 °C throughout the addition.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the 2-chlorobenzenediazonium chloride. The resulting solution should be used immediately in the next step.

Step 2: Azo Coupling Reaction

-

In a separate 500 mL beaker, dissolve N,N-dimethylaniline (1.0 equivalent) in a weakly acidic solution (e.g., aqueous acetic acid).

-

Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add the cold diazonium salt solution from Step 1 to the cold N,N-dimethylaniline solution.

-

Maintain vigorous stirring and a temperature of 0-5 °C. The pH of the reaction mixture should be kept in the weakly acidic to neutral range (pH 5-7) to facilitate the coupling reaction with the amine.[7]

-

A colored precipitate of this compound should form.

-

Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.

Step 3: Isolation and Purification

-

Collect the crude product by vacuum filtration.

-

Wash the filter cake with cold water to remove any unreacted salts and acids.

-

The crude product can be purified by recrystallization.[10][11][12][13][14] A suitable solvent, such as ethanol, should be chosen based on solubility tests where the compound is sparingly soluble at room temperature but readily soluble at the solvent's boiling point.

-

Dissolve the crude solid in a minimum amount of the hot recrystallization solvent.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a desiccator or vacuum oven.

Part 3: Analytical Characterization

Expected Spectral Data

| Technique | Expected Features |

| UV-Visible Spectroscopy | Azo compounds are known for their strong absorbance in the visible region due to the extended π-conjugation. An absorption maximum (λmax) is expected in the range of 400-500 nm, characteristic of the n→π* and π→π* transitions of the azo chromophore.[15][16][17][18] |

| Infrared (IR) Spectroscopy | Characteristic peaks would include C-H stretching from the aromatic rings, C=C stretching of the benzene rings, and a peak corresponding to the N=N stretching of the azo group (typically around 1400-1500 cm⁻¹). A C-Cl stretching frequency would also be expected.[15] |

| ¹H NMR Spectroscopy | The spectrum would show distinct signals for the aromatic protons on both benzene rings. The protons ortho and meta to the dimethylamino group will be shifted upfield due to its electron-donating nature. The protons on the chloro-substituted ring will exhibit their own characteristic splitting patterns. Two singlets corresponding to the two methyl groups of the dimethylamino moiety would also be present.[15][19] |

| ¹³C NMR Spectroscopy | The spectrum would display signals for all 14 carbon atoms. The carbons attached to the nitrogen of the dimethylamino group and the azo group would have characteristic chemical shifts. The presence of the chloro substituent will also influence the chemical shifts of the carbons on its respective ring.[15][16][19][20] |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (259.74). The isotopic pattern of the molecular ion peak would be indicative of the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve cleavage of the C-N and N=N bonds.[21] |

Part 4: Applications in Research and Drug Development

While specific applications of this compound are not extensively documented, its structural features suggest potential utility in several areas of modern research, particularly those leveraging the properties of the azobenzene core.

Potential as a Molecular Photoswitch

Azobenzene and its derivatives are renowned for their ability to undergo reversible trans-cis isomerization upon irradiation with light of specific wavelengths.[7][10][15][22][23] This photoisomerization leads to significant changes in molecular geometry, dipole moment, and absorption spectra, making them ideal candidates for use as molecular photoswitches.

-

Photopharmacology: This field aims to control the activity of drugs with spatiotemporal precision using light.[7][15][22][23] this compound could potentially be incorporated into the structure of a biologically active molecule. In its thermally stable trans form, the drug could be inactive. Upon irradiation with a specific wavelength of light (typically UV or blue light), isomerization to the cis form would induce a conformational change, thereby activating the drug at a specific time and location in the body. This approach offers the potential to minimize off-target side effects.

-

Photoresponsive Drug Delivery: Azobenzene derivatives can be integrated into drug delivery systems such as liposomes or polymers.[22] The light-induced isomerization can trigger the release of an encapsulated drug, allowing for on-demand therapy.

Chemical Probe and Intermediate

The reactivity of the azo group and the potential for further functionalization of the aromatic rings make this compound a useful intermediate in organic synthesis for creating more complex molecules. Its chromophoric nature also suggests its potential use as a dye or indicator in various analytical assays.

Part 5: Safety and Toxicology

A thorough understanding of the toxicological profile and safe handling procedures is paramount when working with any chemical substance.

Toxicological Profile

-

Carcinogenicity: The parent compound, 4-dimethylaminoazobenzene (also known as Butter Yellow), is a known carcinogen.[5][24] Studies on halogenated derivatives have shown that the position and nature of the halogen substituent significantly influence carcinogenic activity. Specifically, this compound has been reported to be about one-half to one-third as active as 4-dimethylaminoazobenzene in inducing tumors in rats.[25] Therefore, this compound should be handled as a suspected carcinogen.

-

Metabolism: The metabolism of 4-dimethylaminoazobenzene and its derivatives in the liver is a key factor in their toxicity.[26][27] Metabolic pathways can involve reduction and cleavage of the azo bond, as well as N-demethylation and ring hydroxylation.[13] These metabolic processes can lead to the formation of reactive intermediates that can bind to cellular macromolecules, including DNA, which is a proposed mechanism of their carcinogenicity.[11]

Handling and Safety Precautions

Given its suspected carcinogenicity and potential for acute toxicity, this compound should be handled with extreme caution in a well-ventilated fume hood. The following personal protective equipment (PPE) is mandatory:

-

Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.

-

Eye Protection: Safety glasses or goggles are essential.

-

Lab Coat: A lab coat should be worn to protect clothing and skin.

In case of accidental exposure, refer to the Safety Data Sheet (SDS) for specific first-aid measures.[4] All waste containing this compound should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Conclusion

This compound is a compound with a well-defined chemical structure and properties that make it a subject of interest for both fundamental and applied research. While its toxicological profile necessitates careful handling, its potential as a building block for photoswitchable molecules in photopharmacology and drug delivery presents exciting opportunities for innovation. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, serving as a valuable resource for scientists and researchers in the field. Further investigation into the specific spectral and biological characteristics of this compound is warranted to fully unlock its potential.

References

- Application Notes and Protocols: N-(2-chloroethyl)-4-nitroaniline in Dye Synthesis. Benchchem. [URL: https://www.benchchem.com/application-notes/1068/n-2-chloroethyl-4-nitroaniline-in-dye-synthesis]

- Photopharmacology and photoresponsive drug delivery. Chemical Society Reviews. [URL: https://doi.org/10.1039/D5CS00125K]

- Recrystallization. [URL: https://www.google.com/url?q=https://www.csus.

- Recent Progress in Azobenzene-Based In Vivo Photopharmacology. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40420431/]

- The carcinogenicity of certain derivatives of p-dimethylaminozobenz in the rat. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18889907/]

- EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. Acta Chemica Malaysia. [URL: https://www.google.com/url?q=https://actachemicamalaysia.com/index.php/acmy/article/download/176/157]

- 4-Dimethylaminoazobenzene. U.S. Environmental Protection Agency. [URL: https://www.epa.gov/sites/default/files/2016-09/documents/4-dimethylaminoazobenzene.pdf]

- Draw the mechanism of the reaction of N,N-dimethylaniline and the diazonium salt of sulfanilic acid to form. brainly.com. [URL: https://brainly.com/question/14738520]

- EXPERIMENT 29: Report and Worksheet DIAZOTIZATION/ DIAZOCOOPLING: PREPARATION OF METHYL ORANGE Student Name. Chegg. [URL: https://www.chegg.

- Mutagenicity of carcinogenic azo dyes and their derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/828073/]

- Two-Solvent Recrystallization Guide. DSpace@MIT. [URL: https://dspace.mit.edu/bitstream/handle/1721.

- Processes for the diazotization of 2,5-dichloroanilines. Google Patents. [URL: https://patents.google.

- Diazotization-Coupling Reaction --.doc. ResearchGate. [URL: https://www.researchgate.

- Diazonium Coupling Reaction of p-Nitrobenzenediazonium sulfate and N,N -Dimethylaniline: Synthesis of p-(4-nitrobenzeneazo). [URL: https://www.google.com/url?q=https://www.cpp.edu/~lsstarkey/courses/316/316_expt10-azo.pdf]

- Recrystallization. YouTube. [URL: https://www.youtube.

- The metabolism of 4-dimethylaminoazobenzene by rat liver homogenates. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18889911/]

- Metabolism of 4-Dimethylaminoazobenzene and Related. Amanote Research. [URL: https://www.amanote.com/research/metabolism-of-4-dimethylaminoazobenzene-and-related-compounds-iii-metabolites-of-4-dimethylaminoazobenzene-in-rat-bile-and-influence-of-dab-feeding-10.1248/cpb.20.2033]

- This compound | 3010-47-7. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/C0157]

- This compound | 3010-47-7. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/C0157]

- Recrystallization. YouTube. [URL: https://www.youtube.

- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Human Metabolome Database. [URL: https://hmdb.ca/spectra/nmr_one_d/113]

- Dimethylaminoazobenzenes [Chemical Structural Class]. TCI AMERICA. [URL: https://www.tcichemicals.com/US/en/c/2007]

- Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [URL: https://www.youtube.

- Benzenamine, 4,4'-methylenebis[2-chloro-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C101779&Type=IR-SPEC&Index=1]

- The carcinogenic activities of certain halogen derivatives of 4-dimethylaminoazobenzene in the rat. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15392829/]

- 2,4-D. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C94757&Type=MASS-SPEC&Index=1]

- This compound | 3010-47-7. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3253661.htm]

- This compound | 3010-47-7. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB3253661_EN.htm]

- C.I. Solvent Yellow 2 | C14H15N3 | CID 6053. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6053]

- Solubility of drugs in ethanol and dmso. ResearchGate. [URL: https://www.researchgate.net/post/Solubility-of-drugs-in-ethanol-and-dmso]

- SAFETY DATA SHEET. TCI Chemicals. [URL: https://www.tcichemicals.com/assets/sds/C0159_EN.pdf]

- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [URL: https://www.rsc.

- SAFETY DATA SHEET. [URL: https://www.google.com/url?q=https://fscimage.fishersci.com/msds/15140.htm]

- 2,4-D. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C94757&Type=UV-Vis&Index=0]

- Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. [URL: https://www.acdlabs.com/download/app/2017/using_predicted_13c_nmr_spectra.pdf]

- The MPI-Mainz UV/VIS Spectral Atlas of Gaseous Molecules of Atmospheric Interest.

- 13C NMR Chemical Shift. Oregon State University. [URL: https://oregonstate.edu/courses/ch336/coursepack/c13nmr.html]

- Combined UV/Vis and NMR spectroscopy allows for operando reaction monitoring: the case of guaiazulene and 2,4 dinitrobenzaldehyd. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/6579899f8e9196324d87216a]

- UV absorption spectra of 1-(2,2,6,6-tetramethylpiperidin-4-yl)4-N,N-dimethylaminobenzoate (1) in various media. ResearchGate. [URL: https://www.researchgate.net/figure/UV-absorption-spectra-of-1-2-2-6-6-tetramethylpiperidin-4-yl-4-N-N_fig1_229041285]

- 2-Chloro-2',6'-acetoxylidide. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C14660855&Type=IR-SPEC&Index=1]

- Solvent Miscibility Table. Sigma-Aldrich. [URL: https://www.sigmaaldrich.

- 2-Chloro-4-(diethylamino)-6-(hexahydro-1'-azepinyl)-1,3,5-triazine. SpectraBase. [URL: https://spectrabase.com/spectrum/FEw8P60KnI0]

- This compound - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_3010-47-7.htm]]

Sources

- 1. [PDF] The carcinogenic activities of certain halogen derivatives of 4-dimethylaminoazobenzene in the rat. | Semantic Scholar [semanticscholar.org]

- 2. This compound | 3010-47-7 [m.chemicalbook.com]

- 3. This compound | 3010-47-7 [chemicalbook.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. Chemistry 210 Experiment 6 [home.miracosta.edu]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Solved EXPERIMENT 29: Report and Worksheet DIAZOTIZATION/ | Chegg.com [chegg.com]

- 9. researchgate.net [researchgate.net]

- 10. people.chem.umass.edu [people.chem.umass.edu]

- 11. dspace.mit.edu [dspace.mit.edu]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. actachemicamalaysia.com [actachemicamalaysia.com]

- 16. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 17. chemrxiv.org [chemrxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. rsc.org [rsc.org]

- 20. acdlabs.com [acdlabs.com]

- 21. C.I. Solvent Yellow 2 | C14H15N3 | CID 6053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. aacrjournals.org [aacrjournals.org]

- 23. CN105873900A - Method for diazotizing 2,5-dichloroaniline - Google Patents [patents.google.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Azo coupling - Wikipedia [en.wikipedia.org]

- 26. The metabolism of 4-dimethylaminoazobenzene by rat liver homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. (PDF) Metabolism of 4-Dimethylaminoazobenzene and Related [research.amanote.com]

- 28. fishersci.com [fishersci.com]

Physicochemical properties of 2'-Chloro-4-dimethylaminoazobenzene

An In-depth Technical Guide to the Physicochemical Properties of 2'-Chloro-4-dimethylaminoazobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling this compound

This compound is a synthetic organic compound belonging to the vast and versatile class of azo dyes. Characterized by the presence of a diazene bridge (–N=N–) connecting two substituted aromatic rings, this molecule possesses distinct chromophoric properties. The structure incorporates a dimethylamino group, a potent electron-donating auxochrome, and a chloro-substituent on the ortho position of the second phenyl ring. This specific arrangement of functional groups dictates its electronic and, consequently, its physicochemical properties, making it a subject of interest in chemical synthesis and materials science. While its direct applications are specialized, its structural motif is representative of compounds used in dyeing, printing, and as laboratory reagents.[1] This guide provides a comprehensive overview of its core physicochemical properties, analytical methodologies for its characterization, and essential safety protocols, grounded in established scientific principles.

Core Physicochemical Characteristics

The fundamental properties of a molecule are critical for its application, dictating its behavior in various chemical and biological systems. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 3010-47-7 | [2][3] |

| Molecular Formula | C₁₄H₁₄ClN₃ | [4] |

| Molecular Weight | 259.74 g/mol | [2] |

| Appearance | Orange to amber to dark red powder/crystal | |

| Melting Point | 108-112 °C | [2] |

| Purity | Typically >98.0% (as determined by HPLC) | |

| Solubility | The related compound 4-dimethylaminoazobenzene is practically insoluble in water but soluble in organic solvents such as ethanol, benzene, chloroform, and oils.[5] |

The melting point of 108-112 °C indicates a crystalline solid at room temperature.[2] The vibrant color, ranging from orange to dark red, is a direct consequence of the extended π-conjugated system created by the azobenzene structure, which allows for the absorption of light in the visible region of the electromagnetic spectrum.

Synthesis and Mechanistic Insights

The synthesis of azo dyes like this compound is a cornerstone of organic chemistry, typically achieved through a well-established two-step process involving diazotization followed by azo coupling.[6]

-

Diazotization : The process begins with the conversion of a primary aromatic amine, in this case, 2-chloroaniline, into a diazonium salt. This reaction is conducted in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) with the addition of sodium nitrite.[6] The low temperature is crucial to prevent the highly unstable diazonium salt from decomposing.

-

Azo Coupling : The resulting diazonium salt, an electrophile, is then reacted with a coupling component—an electron-rich aromatic compound. For this target molecule, N,N-dimethylaniline serves as the coupling partner. The electron-donating dimethylamino group activates the aromatic ring, facilitating the electrophilic substitution reaction to form the final azo compound.[6]

The workflow below illustrates this fundamental synthetic pathway.

Caption: Generalized synthetic workflow for this compound.

Analytical Characterization Protocols

Rigorous analytical validation is essential to confirm the identity, purity, and properties of a synthesized compound. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectroscopy are primary techniques for the analysis of azo dyes.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of non-volatile organic compounds. The method separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.

Step-by-Step Methodology:

-

Standard & Sample Preparation :

-

Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., HPLC-grade acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).[7]

-

Prepare the sample for analysis by dissolving it in the same solvent to a similar concentration.

-

Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter.

-

-

Chromatographic Conditions :

-

Instrument : Agilent 1200 LC system or equivalent.[8]

-

Column : A C18 reverse-phase column (e.g., Agilent Poroshell 120 SB-C18) is typically effective.[8]

-

Mobile Phase : A gradient elution using a mixture of acetonitrile and water is common. A typical starting point is a 50:50 mixture, progressing to a higher concentration of acetonitrile to elute more nonpolar components.[8]

-

Flow Rate : 1.0 mL/min.

-

Injection Volume : 10-20 µL.

-

Detection : UV-Vis detector set at the wavelength of maximum absorbance (λmax), which can be predetermined by UV-Vis spectroscopy.

-

-

Data Analysis :

-

Run the sample and identify the peak corresponding to this compound by comparing its retention time with that of the reference standard.

-

Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Protocol 2: Characterization by UV-Visible Spectroscopy

UV-Vis spectroscopy is used to measure the absorbance of light by a compound as a function of wavelength.[7] For a colored dye, this technique is invaluable for confirming its electronic structure and for quantitative analysis using the Beer-Lambert law.

Step-by-Step Methodology:

-

Solvent Selection : Choose a UV-grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest (typically 200-800 nm). Ethanol or acetonitrile are common choices.[7]

-

Sample Preparation :

-

Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the spectrophotometer (typically 0.2-1.0 arbitrary units).

-

-

Measurement :

-

Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as a blank (reference).

-

Fill a second, matched cuvette with the sample solution.

-

Scan the absorbance of the sample from the UV to the visible range (e.g., 200-800 nm).

-

-

Data Analysis :

-

The resulting spectrum will show one or more absorbance peaks. The peak at the longest wavelength (λmax) in the visible region is responsible for the compound's color. The parent compound, 4-dimethylaminoazobenzene, has a λmax of approximately 410 nm in ethanol.[9] The 2'-chloro derivative is expected to have a similar absorption profile.

-

The following diagram outlines a typical integrated workflow for the analysis of a synthesized azo dye.

Caption: Integrated analytical workflow for compound characterization.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. While specific toxicological data for this compound is limited, its structural similarity to other azo compounds, such as 4-dimethylaminoazobenzene (also known as Methyl Yellow), warrants significant caution. 4-dimethylaminoazobenzene is classified as toxic if swallowed and is reasonably anticipated to be a human carcinogen.[5][10][11] Therefore, this compound should be handled as a potentially hazardous substance.

Hazard Statements:

Precautionary Measures & Handling:

-

Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (inspect before use), a lab coat, and tightly fitting safety goggles.[11][12]

-

Hygiene : Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[11]

-

First Aid :

-

If Swallowed : Immediately call a POISON CENTER or doctor. Rinse mouth.[11]

-

Skin Contact : Take off immediately all contaminated clothing. Rinse skin with water.[11]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

-

Store locked up, away from incompatible materials such as strong oxidizing agents.[11][13]

References

-

NIOSH Pocket Guide to Chemical Hazards - 4-Dimethylaminoazobenzene. Centers for Disease Control and Prevention. [Link]

-

UV-Vis Spectrum. SIELC Technologies. [Link]

-

HAZARD SUMMARY - 4-DIMETHYLAMINOAZOBENZENE. New Jersey Department of Health. [Link]

-

C.I. Solvent Yellow 2 | C14H15N3 | CID 6053. PubChem. [Link]

-

4-Dimethylaminoazobenzene. U.S. Environmental Protection Agency. [Link]

-

4-Dimethylaminoazobenzene - 15th Report on Carcinogens. National Center for Biotechnology Information. [Link]

-

4-DIMETHYLAMINOAZOBENZENE. Occupational Safety and Health Administration. [Link]

-

Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Agilent. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. labsolu.ca [labsolu.ca]

- 3. This compound | 3010-47-7 [m.chemicalbook.com]

- 4. This compound | 3010-47-7 [chemicalbook.com]

- 5. 4-Dimethylaminoazobenzene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. UV-Visible Solvents [sigmaaldrich.com]

- 8. lcms.cz [lcms.cz]

- 9. C.I. Solvent Yellow 2 | C14H15N3 | CID 6053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. This compound - Safety Data Sheet [chemicalbook.com]

- 13. nj.gov [nj.gov]

A Comprehensive Guide to the Synthesis and Characterization of 2'-Chloro-4-dimethylaminoazobenzene

Abstract

This technical guide provides a detailed exposition on the synthesis and comprehensive characterization of 2'-Chloro-4-dimethylaminoazobenzene (CAS No: 3010-47-7), a substituted aromatic azo compound.[1][2] Azobenzene derivatives are of significant interest in materials science, analytical chemistry, and drug development due to their unique photochromic properties and potential as molecular switches.[3][4] This document outlines the foundational chemical principles, a robust, step-by-step synthetic protocol, and a multi-technique approach for structural elucidation and purity verification. It is intended for researchers, chemists, and professionals in related scientific fields, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating system of protocols for reproducible results.

Synthesis Methodology: A Diazotization-Coupling Approach

The synthesis of this compound is a classic example of electrophilic aromatic substitution, achieved through a two-stage process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an activated aromatic substrate.

Principle of the Reaction

The synthesis hinges on two fundamental reactions in aromatic chemistry:

-

Diazotization: 2-Chloroaniline, a primary aromatic amine, is treated with nitrous acid (HNO₂) at low temperatures (0-5 °C). Nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[5][6][7] The resulting electrophilic nitrosonium ion (NO⁺) attacks the amine, leading to the formation of a 2-chlorobenzenediazonium salt. Maintaining a low temperature is critical as diazonium salts are thermally unstable and can decompose, yielding undesired byproducts.

-

Azo Coupling: The freshly prepared, cold diazonium salt solution is then introduced to a solution of N,N-dimethylaniline. The N,N-dimethylamino group is a potent activating group, making the para position of the benzene ring highly electron-rich and susceptible to electrophilic attack.[8] The diazonium ion acts as the electrophile, attacking the para position of N,N-dimethylaniline to form the stable azo bridge (-N=N-), yielding the final product, this compound.[8]

The overall reaction scheme is as follows:

Step 1: Diazotization of 2-Chloroaniline

C₆H₄(Cl)NH₂ + NaNO₂ + 2HCl → C₆H₄(Cl)N₂⁺Cl⁻ + NaCl + 2H₂O

Step 2: Azo Coupling with N,N-dimethylaniline

C₆H₄(Cl)N₂⁺Cl⁻ + C₆H₅N(CH₃)₂ → ClC₆H₄N=NC₆H₄N(CH₃)₂ + HCl

Detailed Experimental Protocol

Causality: Each step is designed to maximize yield and purity by controlling reaction kinetics and minimizing side reactions.

Reagents and Equipment:

-

2-Chloroaniline (1.0 eq)

-

Concentrated Hydrochloric Acid (approx. 37%, 2.5-3.0 eq)

-

Sodium Nitrite (1.0 eq)

-

N,N-dimethylaniline (1.0 eq)

-

Sodium Acetate or Sodium Hydroxide (for pH adjustment)

-

Ethanol (for recrystallization)

-

Distilled Water

-

Beakers, Erlenmeyer flasks, magnetic stirrer, ice bath, Buchner funnel

Protocol:

Part A: Diazotization of 2-Chloroaniline

-

In a 250 mL beaker, add 2-chloroaniline (1.0 eq) to a mixture of concentrated HCl (2.5 eq) and water.

-

Cool the resulting suspension to 0-5 °C using an ice-salt bath with continuous magnetic stirring. Rationale: This ensures the formation of a fine, reactive amine hydrochloride salt suspension and prepares the system for the temperature-sensitive diazotization.[5]

-

In a separate beaker, prepare a solution of sodium nitrite (1.0 eq) in a minimal amount of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold 2-chloroaniline suspension. The rate of addition must be carefully controlled to maintain the temperature below 5 °C. Rationale: Exceeding this temperature can lead to the decomposition of the diazonium salt and the formation of phenolic byproducts, reducing the overall yield.[8][9]

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the diazotization reaction goes to completion. The resulting clear solution of 2-chlorobenzenediazonium chloride should be used immediately.

Part B: Azo Coupling Reaction

-

In a separate 500 mL beaker, dissolve N,N-dimethylaniline (1.0 eq) in a solution of concentrated HCl (1.0 eq) and water. Cool this solution to 0-5 °C in an ice bath.

-

With vigorous stirring, slowly add the cold diazonium salt solution from Part A to the cold N,N-dimethylaniline solution.

-

A colored precipitate should form almost immediately. To facilitate the coupling reaction, the pH should be adjusted to 4-5 by the slow addition of a saturated sodium acetate solution or a dilute sodium hydroxide solution. Rationale: The coupling reaction is pH-dependent. A slightly acidic environment is optimal for the electrophilic aromatic substitution on the activated N,N-dimethylaniline ring.[8]

-

Continue stirring the reaction mixture in the ice bath for another 30 minutes.

Part C: Work-up and Purification

-

Collect the crude product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with cold water to remove any unreacted salts and acid.

-

The crude product, an orange to dark red solid, can be purified by recrystallization from a suitable solvent such as ethanol. Rationale: Recrystallization is a highly effective method for purifying solid organic compounds, removing impurities that are more soluble in the hot solvent than the desired product.

-

Dry the purified crystals in a vacuum oven at a moderate temperature (~50 °C).

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization and Data Analysis

Confirmation of the synthesized product's identity and purity is paramount. A combination of physical and spectroscopic methods provides a self-validating system of analysis.

Summary of Physicochemical and Spectroscopic Data

| Parameter | Expected Value/Observation | Technique |

| Molecular Formula | C₁₄H₁₄ClN₃[2][10] | - |

| Molecular Weight | 259.74 g/mol [2][10] | Mass Spectrometry |

| Appearance | Orange to dark red crystalline powder | Visual Inspection |

| Melting Point | 108 - 112 °C | Melting Point Apparatus |

| UV-Vis (λmax) | ~320-350 nm (π-π), ~400-450 nm (n-π) | UV-Vis Spectroscopy |

| FT-IR (cm⁻¹) | ~1600 (N=N), ~1365 (C-N), ~750 (C-Cl), 3050-3100 (Ar C-H) | FT-IR Spectroscopy |

| ¹H NMR (δ ppm) | 7.0-8.0 (Ar-H), ~3.1 (N-CH₃) | NMR Spectroscopy |

| Purity | >98% | HPLC |

Physical and Chromatographic Analysis

-

Melting Point: A sharp melting point within the expected range of 108-112 °C is a strong indicator of high purity. A broad or depressed melting range suggests the presence of impurities.

-

Thin-Layer Chromatography (TLC): TLC is an effective tool for monitoring the reaction's progress and assessing the purity of the final product. A single spot for the purified product indicates the absence of major impurities.[3]

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis, reversed-phase HPLC with UV-Vis detection is the method of choice.[11][12] It can accurately determine the purity of the compound, with commercial standards often exceeding 98%.

Spectroscopic Elucidation

2.3.1 UV-Visible Spectroscopy Azobenzene derivatives are characterized by two primary electronic transitions.[13]

-

An intense band in the UV region (typically 320-350 nm) corresponding to the π-π* transition of the conjugated system.

-

A less intense band in the visible region (typically 400-450 nm) corresponding to the n-π* transition of the azo group.[13][14] The presence of the electron-donating dimethylamino group results in a red-shifted absorbance spectrum compared to unsubstituted azobenzene.[3][4]

2.3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy The FT-IR spectrum provides a molecular fingerprint, confirming the presence of key functional groups.

-

N=N Stretch: The azo group stretch is often weak and appears around 1580-1610 cm⁻¹. It can be difficult to assign definitively as it falls in the aromatic C=C stretching region.

-

C-N Stretch: A distinct peak for the aromatic carbon to nitrogen bond of the dimethylamino group is expected around 1365 cm⁻¹.[15]

-

C-Cl Stretch: A strong absorption corresponding to the carbon-chlorine bond should be observed in the 700-800 cm⁻¹ region.

-

Aromatic C-H: Stretching vibrations appear above 3000 cm⁻¹, while out-of-plane bending vibrations in the 690-900 cm⁻¹ region can give information about the substitution pattern.

2.3.3 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure determination.

-

¹H NMR (in CDCl₃):

-

Aromatic Protons (Ar-H): A series of multiplets are expected in the downfield region between δ 7.0 and 8.0 ppm. The seven aromatic protons will have distinct chemical shifts due to the electronic effects of the chloro and dimethylamino substituents.

-

N-Methyl Protons (-N(CH₃)₂): A sharp singlet integrating to six protons is expected around δ 3.1 ppm.

-

-

¹³C NMR (in CDCl₃):

-

Aromatic Carbons: Multiple signals are expected between δ 110 and 155 ppm. The carbon attached to the dimethylamino group will be significantly shielded (upfield), while the carbons attached to the azo group and the chlorine atom will be deshielded (downfield).

-

N-Methyl Carbons: A signal around δ 40 ppm is characteristic of the N-methyl carbons.

-

Characterization Workflow Diagram

Sources

- 1. This compound | 3010-47-7 [m.chemicalbook.com]

- 2. This compound | 3010-47-7 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US20160318853A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]

- 7. WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. labsolu.ca [labsolu.ca]

- 11. High-performance liquid chromatography of azobenzene derivatives with spectrophotometric and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of azobenzene and hydrazobenzene in phenylbutazone and sulfinpyrazone products by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Azobenzene - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2'-Chloro-4-dimethylaminoazobenzene

This guide provides a comprehensive technical overview of the spectroscopic properties of 2'-Chloro-4-dimethylaminoazobenzene, a substituted azobenzene of interest to researchers in materials science, chemistry, and drug development. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we can elucidate the structural features of this molecule with a high degree of confidence. This document is intended for scientists and professionals who require a deep understanding of the characterization of this compound.

Molecular Structure and Spectroscopic Overview

This compound (CAS No: 3010-47-7, Molecular Formula: C₁₄H₁₄ClN₃) is an azo dye characterized by a diarylazo backbone substituted with a chloro group on one phenyl ring and a dimethylamino group on the other. These substituents significantly influence the electronic and steric environment of the molecule, which is reflected in its spectroscopic signatures. A thorough analysis of its NMR, IR, and UV-Vis spectra is essential for confirming its identity, purity, and for understanding its photochemical behavior.

The general workflow for the comprehensive spectroscopic analysis of this compound is outlined below. This systematic approach ensures that all critical structural features are identified and validated.

Caption: General workflow for the spectroscopic characterization of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the specific arrangement of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum provides detailed information about the substitution pattern on the two aromatic rings.

Data Summary: ¹H NMR

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.87 | d | 2H | H-2, H-6 |

| 7.78 | dd | 1H | H-6' |

| 7.42 | dd | 1H | H-3' |

| 7.30 | td | 1H | H-5' |

| 7.18 | td | 1H | H-4' |

| 6.75 | d | 2H | H-3, H-5 |

| 3.09 | s | 6H | -N(CH₃)₂ |

Note: The assignments are based on the analysis of the spectrum from the Spectral Database for Organic Compounds (SDBS).[1][2] Coupling constants (J values) are crucial for definitive assignments and can be extracted from high-resolution spectra.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like CDCl₃, reveals distinct signals for the aromatic protons and the methyl protons of the dimethylamino group. The downfield region (δ 6.5-8.0 ppm) is characteristic of aromatic protons.

-

Dimethylamino Protons: The most upfield signal is a sharp singlet at approximately 3.09 ppm, integrating to six protons. This is characteristic of the two equivalent methyl groups of the electron-donating dimethylamino substituent.

-

Aromatic Protons (Dimethylamino-substituted ring): The protons on the phenyl ring bearing the dimethylamino group appear as two doublets. The doublet at approximately 7.87 ppm corresponds to the two protons ortho to the azo group (H-2 and H-6), which are deshielded. The doublet at around 6.75 ppm is assigned to the two protons ortho to the dimethylamino group (H-3 and H-5), which are shielded by its electron-donating effect.

-

Aromatic Protons (Chloro-substituted ring): The protons on the 2'-chlorophenyl ring exhibit a more complex splitting pattern due to their distinct chemical environments and spin-spin coupling. The signals at approximately 7.78, 7.42, 7.30, and 7.18 ppm each integrate to one proton and can be assigned to H-6', H-3', H-5', and H-4' respectively, based on their expected multiplicities and coupling patterns.

The following diagram illustrates the proposed proton assignments on the molecular structure:

Caption: Molecular structure of this compound with ¹H NMR assignments.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum at room temperature. A standard proton pulse program is used. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

-

Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

Data Summary: ¹³C NMR

| Chemical Shift (δ) ppm | Assignment |

| 152.8 | C-4 |

| 151.0 | C-1' |

| 143.9 | C-1 |

| 133.9 | C-2' |

| 131.6 | C-6' |

| 130.3 | C-3' |

| 129.5 | C-5' |

| 127.1 | C-4' |

| 124.9 | C-2, C-6 |

| 111.4 | C-3, C-5 |

| 40.2 | -N(CH₃)₂ |

Note: The assignments are based on the analysis of the spectrum from the Spectral Database for Organic Compounds (SDBS) and predictive models.[1][3]

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound displays eleven distinct signals, corresponding to the eleven unique carbon environments in the molecule.

-

Aliphatic Carbon: The signal at approximately 40.2 ppm is attributed to the two equivalent methyl carbons of the dimethylamino group.

-

Aromatic Carbons: The remaining ten signals in the downfield region (δ 110-155 ppm) correspond to the aromatic carbons.

-

The carbon attached to the nitrogen of the dimethylamino group (C-4) is significantly shielded and appears at a lower field around 152.8 ppm.

-

The carbons bearing the azo linkage (C-1 and C-1') are also deshielded, appearing around 143.9 and 151.0 ppm.

-

The carbon atom bonded to the chlorine (C-2') is observed at approximately 133.9 ppm.

-

The remaining aromatic carbons can be assigned based on their expected chemical shifts influenced by the substituents. Carbons ortho and para to the electron-donating dimethylamino group are shielded, while those in the chloro-substituted ring are influenced by the inductive effect of the chlorine atom and the anisotropic effect of the azo group.

-

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample is typically required for ¹³C NMR. Dissolve 20-50 mg of the compound in approximately 0.6 mL of CDCl₃ with TMS.

-

Instrumentation: A 100 MHz or higher ¹³C frequency NMR spectrometer is used.

-

Data Acquisition: A standard proton-decoupled ¹³C pulse sequence is employed. A wider spectral width (e.g., 240 ppm) is used. Due to the low natural abundance of ¹³C and its longer relaxation times, a larger number of scans (several hundred to thousands) and a longer relaxation delay (2-5 seconds) are necessary.

-

Data Processing: Similar to ¹H NMR, the data is processed by Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Data Summary: IR

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Aliphatic C-H stretch (-CH₃) |

| ~1600, 1500 | Strong | Aromatic C=C stretching |

| ~1440 | Medium | N=N stretch |

| ~1365 | Strong | C-N stretch (Aryl-N) |

| ~740 | Strong | C-Cl stretch |

Note: The assignments are based on the analysis of the spectrum from the Spectral Database for Organic Compounds (SDBS) and established correlation tables.[1]

Interpretation of the IR Spectrum

The IR spectrum of this compound confirms the presence of its key functional groups.

-

Aromatic C-H Stretching: A band around 3050 cm⁻¹ is indicative of the C-H stretching vibrations of the aromatic rings.

-

Aliphatic C-H Stretching: The absorption at approximately 2920 cm⁻¹ corresponds to the C-H stretching of the methyl groups in the dimethylamino substituent.

-

Aromatic C=C Stretching: Strong absorptions in the 1600-1500 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic rings.

-

N=N Stretching: The azo group (N=N) stretching vibration is typically weak in symmetrical azobenzenes but gains intensity in asymmetrical derivatives. It is expected to appear in the region of 1400-1450 cm⁻¹.

-

C-N Stretching: A strong band around 1365 cm⁻¹ is attributed to the stretching vibration of the aryl-nitrogen bond of the dimethylamino group.

-

C-Cl Stretching: The presence of the chloro substituent is confirmed by a strong absorption in the fingerprint region, typically around 740 cm⁻¹.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A small amount of the compound (1-2 mg) is finely ground with about 100 mg of dry potassium bromide (KBr) and pressed into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the pure KBr pellet or salt plate is recorded first. Then, the sample spectrum is recorded. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems like azobenzenes. The spectrum is characterized by the wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).

Predicted UV-Vis Data

While specific experimental data for this compound was not found in the immediate search, the UV-Vis spectrum of substituted azobenzenes is well-understood. We can predict the key absorption bands based on the electronic nature of the substituents.

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

| π → π | ~380-420 | High |

| n → π | ~450-500 | Low |

Interpretation of the UV-Vis Spectrum

Azobenzenes typically exhibit two characteristic absorption bands in the UV-Vis region:

-

π → π* Transition: A strong absorption band is expected in the near-UV or visible region, corresponding to the π → π* electronic transition of the conjugated system. The presence of the electron-donating dimethylamino group and the electron-withdrawing chloro group will likely cause a red shift (bathochromic shift) of this band compared to unsubstituted azobenzene.

-

n → π* Transition: A weaker absorption band at a longer wavelength is attributed to the n → π* transition, involving the non-bonding electrons of the nitrogen atoms in the azo group. This transition is often observed as a shoulder on the tail of the more intense π → π* band.

The exact position and intensity of these bands are sensitive to the solvent polarity.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). The concentration should be chosen such that the absorbance at λmax is within the optimal range of the instrument (typically 0.2 to 0.8).

-

Instrumentation: A double-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: A baseline is recorded with the cuvette filled with the pure solvent. The sample solution is then placed in the sample beam path, and the absorption spectrum is recorded over a range of approximately 200 to 800 nm.

-

Data Analysis: The wavelengths of maximum absorbance (λmax) are identified, and the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (usually 1 cm).

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and UV-Vis spectroscopy provides a detailed and self-validating structural characterization. The ¹H and ¹³C NMR spectra confirm the connectivity of the atoms and the substitution pattern of the aromatic rings. The IR spectrum verifies the presence of the key functional groups, including the aromatic rings, the dimethylamino group, the azo linkage, and the chloro substituent. Finally, UV-Vis spectroscopy elucidates the electronic properties of this conjugated system. Together, these techniques offer a powerful and synergistic approach for the unambiguous identification and characterization of this compound, which is crucial for its application in scientific research and development.

References

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

-

Wikipedia. Spectral Database for Organic Compounds. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

Sources

Unlocking the Potential of Light: A Technical Guide to Novel Azobenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of promising research avenues for novel azobenzene derivatives. Moving beyond their traditional use as simple dyes, this document delves into the sophisticated molecular engineering required to harness their photoswitchable nature for cutting-edge applications in photopharmacology, advanced materials, and molecular machinery. Herein, we synthesize field-proven insights with detailed experimental and computational protocols to empower researchers to design and validate the next generation of light-responsive molecules.

Part 1: The Azobenzene Photoswitch: A Primer on Molecular Design

The remarkable utility of azobenzene derivatives stems from their ability to undergo reversible isomerization between a thermally stable trans isomer and a metastable cis isomer upon irradiation with light of specific wavelengths. This seemingly simple molecular transformation belies a complex interplay of electronic and steric factors that can be precisely tuned through synthetic chemistry. The key to unlocking novel applications lies in the rational design of azobenzene scaffolds to achieve desired photophysical properties, such as absorption wavelength, quantum yield of isomerization, and the thermal half-life of the cis isomer.

A fundamental understanding of the electronic transitions is paramount. The photoisomerization is typically initiated by excitation into either the intense π→π* absorption band (usually in the UV region) or the weaker, lower-energy n→π* band (often in the visible region).[1] Molecular design strategies often focus on modifying these transitions to enable control with visible or even near-infrared (NIR) light, which offers deeper tissue penetration and reduced phototoxicity for biological applications.[2]

Key Molecular Design Strategies:

-

Push-Pull Systems: Introducing electron-donating and electron-withdrawing groups at the para-positions of the phenyl rings can significantly red-shift the π→π* absorption band into the visible spectrum.[3] This "push-pull" configuration enhances charge transfer character in the excited state, facilitating isomerization with lower energy light.

-

Ortho-Substitution: Substitution at the ortho-positions with bulky or electron-donating groups can destabilize the planar trans isomer and alter the energy landscape of the excited state. This can lead to a red-shift in the n→π* absorption and can also influence the thermal relaxation rate of the cis isomer. For instance, tetra-ortho-halogenation is an established method for red-shifting the n→π* transition.[4]

-

Steric Hindrance: Introducing bulky substituents can be used to modulate the thermal stability of the cis isomer. By sterically disfavoring the planar trans state, the energy barrier for thermal cis-to-trans isomerization can be increased, leading to longer-lived cis isomers.[5]

-

Aromatic System Extension: Replacing the phenyl rings with larger aromatic systems, such as naphthyl groups, can also be employed to tune the absorption spectra and other photophysical properties.

The following diagram illustrates the fundamental principles of azobenzene photoswitching and the influence of key design strategies.

Caption: A diagram illustrating the reversible photoisomerization of azobenzene and key molecular design strategies to tune its properties.

Part 2: Promising Research Arenas for Novel Azobenzene Derivatives

The ability to remotely control molecular shape with light opens up a vast landscape of potential applications. This section outlines three key research areas where novel azobenzene derivatives are poised to make a significant impact, complete with technical considerations and experimental workflows.

Photopharmacology: Light-Activated Therapeutics

Photopharmacology aims to develop drugs whose activity can be switched on and off with light, offering unprecedented spatiotemporal precision in therapy.[6] This approach has the potential to minimize off-target effects and overcome drug resistance. Azobenzene derivatives are ideal candidates for this application due to their robust and reversible photoswitching.

Scientific Rationale: By incorporating an azobenzene moiety into the structure of a biologically active molecule, the molecule's conformation, and therefore its ability to bind to its biological target (e.g., an enzyme or receptor), can be controlled with light. The trans and cis isomers will exhibit different binding affinities, allowing for the photoregulation of the drug's effect.[7]

Key Research Directions:

-

Red-Shifted Photoswitches for In Vivo Applications: A major focus is the development of azobenzene derivatives that can be switched with red or near-infrared (NIR) light, which can penetrate deeper into biological tissues.[2]

-

Tethered Photopharmacology: Covalently attaching a photoswitchable ligand to a target protein offers the highest degree of precision, as the drug is localized to its site of action.[8]

-

Photoresponsive Prodrugs: Designing prodrugs where the active form is released upon light-induced isomerization or cleavage of an azobenzene-containing linker is another promising strategy.

Experimental Workflow: Evaluating a Novel Photoswitchable Kinase Inhibitor

This workflow outlines the key steps for the synthesis, characterization, and biological evaluation of a novel azobenzene-based kinase inhibitor.

Caption: A workflow for the fabrication and performance evaluation of a light-actuated polymer film.

Detailed Protocols:

-

Synthesis of an Azobenzene-Containing Acrylate Monomer and Polymerization: An azobenzene-containing diol can be reacted with acryloyl chloride to produce a photoresponsive monomer. This monomer can then be copolymerized with a suitable backbone monomer (e.g., methyl methacrylate) via free radical polymerization.

-

Measurement of Photoinduced Actuation: A thin film of the polymer is cast and cut into a desired shape (e.g., a cantilever). One end of the film is fixed, and the displacement of the free end upon irradiation with light is measured using a camera and image analysis software. The bending angle, speed of actuation, and force generated can be quantified. [9]

Computational Chemistry: In Silico Design and Prediction

Computational modeling plays an increasingly vital role in the design of novel azobenzene derivatives. By predicting the photophysical properties of a molecule before it is synthesized, computational methods can significantly accelerate the discovery of new photoswitches with desired characteristics.

Scientific Rationale: Quantum chemical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), can be used to calculate the electronic absorption spectra of azobenzene derivatives, providing predictions of their λmax values. [10][11]Furthermore, these methods can be used to map the potential energy surfaces of the ground and excited states, offering insights into the photoisomerization mechanism and helping to predict quantum yields and thermal relaxation rates. [12][13] Key Research Directions:

-

High-Throughput Virtual Screening: Using computational workflows to screen large libraries of virtual azobenzene derivatives can identify promising candidates for synthesis and experimental validation. [14][15]* Multiscale Modeling: Combining quantum mechanics (QM) methods for the azobenzene core with molecular mechanics (MM) for the surrounding environment (e.g., a protein binding pocket or a polymer matrix) can provide a more accurate description of the photoswitching process in complex systems. [16]* Machine Learning Approaches: Machine learning models trained on experimental or high-level computational data can be used to rapidly predict the properties of new azobenzene derivatives, further accelerating the design process. [17][18] Computational Workflow: Predicting the Absorption Spectrum and Isomerization Pathway of a Novel Azobenzene

This workflow outlines the computational steps for the in silico characterization of a new azobenzene derivative.

Caption: A computational workflow for the theoretical prediction of the photophysical properties of a novel azobenzene derivative.

Detailed Protocol: TD-DFT Calculation of an Azobenzene's Absorption Spectrum

-

Ground State Geometry Optimization: The geometry of the trans and cis isomers is optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).

-

Frequency Calculation: A frequency calculation is performed to ensure that the optimized geometries correspond to true energy minima (no imaginary frequencies).

-

TD-DFT Calculation: A TD-DFT calculation is then performed on the optimized ground-state geometries to compute the vertical excitation energies and oscillator strengths for the lowest-lying electronic transitions.

-

Spectrum Generation: The calculated excitation energies and oscillator strengths are used to generate a simulated UV-Vis spectrum, which can be compared with experimental data.

Part 3: Quantitative Data and Future Outlook

To facilitate the selection of appropriate azobenzene scaffolds for specific applications, the following table summarizes the key photophysical properties of a selection of recently developed, promising derivatives.

| Derivative Type | Key Substituents | λmax (trans, nm) | λmax (cis, nm) | Thermal Half-life (cis) | Quantum Yield (trans→cis) | Key Application Area |

| Red-Shifted | Tetra-ortho-fluoro, para-nitro | ~400 | ~520 | Long | Moderate | Photopharmacology |

| Fast-Relaxing | ortho-amino | ~360 | ~440 | Milliseconds to seconds | Low | Molecular Machines |

| Bistable | Tetra-ortho-chloro | ~380 | ~500 | Days to weeks | High | Data Storage |

| NIR-Absorbing | Extended π-system with push-pull groups | >600 | >700 | Variable | Moderate to High | In Vivo Imaging |

Future Perspectives:

The field of azobenzene research continues to evolve at a rapid pace. Future research will likely focus on the development of multi-responsive systems that can be controlled by more than one stimulus (e.g., light and pH), the creation of more complex molecular machines capable of performing sophisticated tasks, and the translation of photopharmacological agents into the clinic. [7]The continued synergy between synthetic chemistry, materials science, and computational modeling will be essential for unlocking the full potential of these remarkable molecular switches.

References

-

Predicting the Electronic Absorption Band Shape of Azobenzene Photoswitches. International Journal of Molecular Sciences. [Link]

-

Computational Modeling of Spectral Properties of Azobenzene Derivatives. SPIE Proceedings. [Link]

-

Study on the prediction of visible absorption maxima of azobenzene compounds. National Institutes of Health. [Link]

-

Photoisomerization of azobenzene from first-principles constrained density-functional calculations. The Journal of Chemical Physics. [Link]

-

Assessing computationally efficient isomerization dynamics: ΔSCF density-functional theory study of azobenzene molecular switching. The Journal of Chemical Physics. [Link]

-

A Multiscale Simulation Framework for Elucidating Photochemical Structure–Activity Relationships of Photoswitchable Ligands in Complex Biomolecular Environments. Journal of Chemical Information and Modeling. [Link]

-

Thermal Half-Lives of Azobenzene Derivatives: Virtual Screening Based on Intersystem Crossing Using a Machine Learning Potential. ACS Central Science. [Link]

-

Testing the Photo/Piezo Actuation of Azo-Containing Polymers with Supramolecular Structures for Applications as Wireless Actuators. ACS Applied Polymer Materials. [Link]

-

Is DFT enough? Towards accurate high-throughput computational screening of azobenzenes for molecular solar thermal applications. RSC Publishing. [Link]

-

Molecular dynamics simulation of the absorption spectrum of azobenzene... ResearchGate. [Link]

-

synthesis of 4-hydroxyazobenzene, a promising azo dye for antifungal activity against macrophomina phaseolina. ResearchGate. [Link]

-

A Platform for the Development of Highly Red‐Shifted Azobenzene‐Based Optical Tools. ChemRxiv. [Link]

-

Thermal Half-Lives of Azobenzene Derivatives: Virtual Screening Based on Intersystem Crossing Using a Machine Learning Potential. ACS Central Science. [Link]

-

Azobenzene photoisomerization dynamics. DTU Research Database. [Link]

-

Thermal Half-Lives of Azobenzene Derivatives: Virtual Screening Based on Intersystem Crossing Using a Machine Learning Potential. National Institutes of Health. [Link]

-

Reversible, Red-Shifted Photoisomerization in Protonated Azobenzenes. National Institutes of Health. [Link]

-

Photopharmacology and photoresponsive drug delivery. RSC Publishing. [Link]

-

Advances in Molecular Photoswitches: From Azobenzenes to Azoquinolines. Bentham Science. [Link]

-

Temperature-Dependent Photoisomerization Quantum Yields for Azobenzene-Modified DNA. ACS Publications. [Link]

-

A platform for the development of highly red-shifted azobenzenes. ChemRxiv. [Link]

-

Contrasting Photo-Switching Rates in Azobenzene Derivatives: How the Nature of the Substituent Plays a Role. National Institutes of Health. [Link]

-

Light-Responsive Smart Nanoliposomes: Harnessing the Azobenzene Moiety for Controlled Drug Release under Near-Infrared Irradiation. PubMed. [Link]

-

Photoresponsive nanoparticles for drug delivery. National Institutes of Health. [Link]

-

Extensive TD-DFT investigation of the first electronic transition in substituted azobenzenes. ResearchGate. [Link]

-

Advances in Molecular Photoswitches: From Azobenzenes to Azoquinolines. ResearchGate. [Link]

-

Fast relaxing red and near-IR switchable azobenzenes with chalcogen and halogen substituents. National Institutes of Health. [Link]

-

Photoresponsive amphiphilic azobenzene–PEG self-assembles to form supramolecular nanostructures for drug delivery applications. RSC Publishing. [Link]

-

(PDF) Photopharmacological compounds based on azobenzenes and azoheteroarenes: principles of molecular design, molecular modelling, and synthesis. ResearchGate. [Link]

-

Recent Progress in Azobenzene-Based In Vivo Photopharmacology. PubMed. [Link]

-

Performance analysis of photo-liquefiable azobenzene derivatives for improving the responsive ability of their functional devices. RSC Publishing. [Link]

-

Density functional theory calculations on azobenzene derivatives: a comparative study of functional group effect. SpringerLink. [Link]

-

Photoswitches beyond azobenzene: a beginner's guide. National Institutes of Health. [Link]

-

Spectral Tuning and Photoisomerization Efficiency in Push−Pull Azobenzenes: Designing Principles. ResearchGate. [Link]

-

Recent advances in photopharmacology: Harnessing visible light‐activated azobenzene photoswitches. ResearchGate. [Link]

-

A fine-tuned azobenzene for enhanced photopharmacology in vivo. PubMed. [Link]

-

Predictive modeling of visible-light azo-photoswitches' properties using structural features. Journal of Cheminformatics. [Link]

-

Photomechanical response under physiological conditions of azobenzene-containing 4D-printed liquid crystal elastomer actuators. RSC Publishing. [Link]

-

BioExcel Webinar #65: QM/MM Simulation of Fluorescent Proteins and Proton Dynamics. YouTube. [Link]

-

Dielectric and Mechanical Properties of Azobenzene Polymer Layers under Visible and Ultraviolet Irradiation. ResearchGate. [Link]

-

Biochemistry and Molecular Biology Journal Principles of Azobenzene based Photopharmacology: Expanding Horizon of Possibilitie. Prime Scholars. [Link]

-

Photoresponsive polymers with multi-azobenzene groups. RSC Publishing. [Link]

Sources

- 1. Contrasting Photo-Switching Rates in Azobenzene Derivatives: How the Nature of the Substituent Plays a Role - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. re.public.polimi.it [re.public.polimi.it]

- 4. Fast relaxing red and near-IR switchable azobenzenes with chalcogen and halogen substituents: periodic trends, tuneable thermal half-lives and chalcogen bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An artificial molecular switch that mimics the visual pigment and completes its photocycle in picoseconds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Progress in Azobenzene-Based In Vivo Photopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reversible, Red-Shifted Photoisomerization in Protonated Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Predicting the Electronic Absorption Band Shape of Azobenzene Photoswitches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Computational Modeling of Spectral Properties of Azobenzene Derivatives | Semantic Scholar [semanticscholar.org]

- 11. Study on the prediction of visible absorption maxima of azobenzene compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.aip.org [pubs.aip.org]

- 13. pubs.aip.org [pubs.aip.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Thermal Half-Lives of Azobenzene Derivatives: Virtual Screening Based on Intersystem Crossing Using a Machine Learning Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Predictive modeling of visible-light azo-photoswitches’ properties using structural features - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Carcinogenicity and Toxicity of Dimethylaminoazobenzene Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Historical Context and Enduring Relevance of Dimethylaminoazobenzene

4-Dimethylaminoazobenzene (DAB), a prominent member of the azo dye family and historically known as "Butter Yellow," holds a significant place in the annals of chemical carcinogenesis.[1] Initially used to color margarine, its potent hepatocarcinogenic properties were uncovered in the 1930s, leading to its prohibition as a food additive.[1] Today, DAB and its analogs are no longer used commercially in consumer products but remain invaluable tools in experimental oncology to induce liver cancer in animal models, thereby facilitating research into the mechanisms of carcinogenesis and the development of novel therapeutics.[1]

This technical guide provides a comprehensive overview of the carcinogenicity and toxicity of dimethylaminoazobenzene compounds. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the subject, from the fundamental mechanisms of action to detailed, field-proven experimental protocols for their study. We will delve into the metabolic activation, genotoxicity, and carcinogenicity of these compounds, supported by quantitative data and detailed methodologies to ensure scientific integrity and practical applicability.

I. Mechanisms of Carcinogenicity: A Multi-Step Journey to Malignancy

The carcinogenic effects of dimethylaminoazobenzene are not exerted by the parent compound itself but rather through a complex process of metabolic activation, primarily in the liver, leading to the formation of reactive intermediates that can damage cellular macromolecules, including DNA.